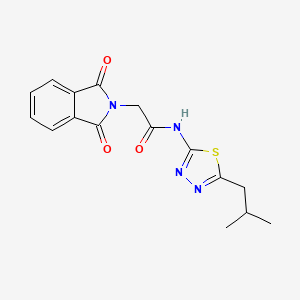
5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide, also known as Brucine, is a chemical compound with a molecular formula of C23H26BrN and a molecular weight of 414.36 g/mol. It is a white crystalline powder that is sparingly soluble in water and soluble in organic solvents. Brucine is a derivative of strychnine and is commonly used as a research tool in neuroscience and pharmacology.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide is based on its ability to interact with specific receptors in the central nervous system. It has been shown to bind to glycine receptors and to modulate the activity of nicotinic acetylcholine receptors. This compound also affects the activity of ion channels in the nervous system, which plays a key role in synaptic transmission.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on the central nervous system. It has been shown to affect the activity of ion channels, which can lead to changes in synaptic transmission. This compound has also been shown to affect the release of neurotransmitters, which can affect the activity of target neurons. Additionally, this compound has been shown to have analgesic effects, which may be related to its ability to modulate the activity of ion channels.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide in lab experiments is its ability to selectively modulate the activity of specific receptors in the central nervous system. This allows researchers to investigate the role of specific receptors in synaptic transmission and to study the effects of neuromodulators on ion channels. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, its limited solubility in water can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research involving 5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide. One area of interest is its potential use as a therapeutic agent for the treatment of pain. This compound has been shown to have analgesic effects, and further research is needed to investigate its potential as a pain medication. Additionally, there is interest in studying the effects of this compound on other ion channels and receptors in the nervous system to gain a better understanding of its mechanism of action. Finally, there is potential for the development of new analogs of this compound with improved solubility and reduced toxicity for use in lab experiments.
Synthesis Methods
5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide can be synthesized from strychnine through a series of chemical reactions. The synthesis involves the reduction of strychnine using lithium aluminum hydride followed by bromination using N-bromosuccinimide. The resulting product is purified through recrystallization to obtain pure this compound.
Scientific Research Applications
5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide has been extensively used in scientific research as a tool to study the mechanisms of action of neurotransmitters and neuromodulators. It has been shown to act as an antagonist for glycine receptors and as a partial agonist for nicotinic acetylcholine receptors. This compound has also been used to study the effects of neurotransmitters on ion channels and to investigate the role of ion channels in synaptic transmission.
properties
IUPAC Name |
5-bromo-N-cyclohexyl-2,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO/c1-10-11(2)14(9-15(17)12(10)3)16(19)18-13-7-5-4-6-8-13/h9,13H,4-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQAXSYTRUBCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725268.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B5725276.png)
![2-[(3,5-dimethylbenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5725278.png)






![methyl {4-[(4-morpholinylcarbonothioyl)amino]phenyl}acetate](/img/structure/B5725318.png)

![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-1-naphthol](/img/structure/B5725332.png)
![ethyl (2-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5725338.png)